Home > Products > Screening Compounds P102388 > Diphenyl purine derivative 4
Diphenyl purine derivative 4 -

Diphenyl purine derivative 4

Catalog Number: EVT-10965179
CAS Number:
Molecular Formula: C25H24Cl2N6O2
Molecular Weight: 511.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diphenyl purine derivative 4 is a compound characterized by its structural similarity to purines, which are essential components of nucleic acids. This compound features a diphenyl group attached to the purine core, enhancing its potential biological activity and making it a subject of interest in medicinal chemistry. The unique arrangement of substituents allows for diverse interactions with biological targets, particularly in the context of cannabinoid receptor modulation and other pharmacological applications .

Source

The compound is derived from various synthetic methodologies that involve modifications to the purine structure, particularly through the introduction of phenyl groups. Research has shown that these derivatives can exhibit significant biological activities, including selective antagonism at cannabinoid receptors .

Classification

Diphenyl purine derivative 4 belongs to a class of compounds known as purine derivatives. These compounds are often classified based on their structural modifications and biological activities, which can include roles as receptor modulators or enzyme inhibitors.

Synthesis Analysis

Methods

The synthesis of diphenyl purine derivative 4 typically involves several steps, including:

  • Condensation Reactions: These reactions often utilize starting materials such as 6-chloro-4,5-diaminopyrimidines and substituted benzoic acids or phenylacetic acids in the presence of catalysts like pyridine. This method has been noted for its efficiency and high yield (75-90%) under mild conditions .
  • Suzuki Coupling: A regioselective Suzuki reaction can be performed at the C-6 position using arylboronic acids, facilitating the introduction of aryl groups into the purine structure.

Technical Details

The synthesis may involve heating reactants in solvents like ethanol, often under reflux conditions to enhance reaction rates and yields. For example, chloro-purine derivatives can be reacted with piperidine in ethanol at elevated temperatures to yield diphenyl purine derivatives with varying substitution patterns .

Molecular Structure Analysis

Structure

Diphenyl purine derivative 4 exhibits a distinct molecular structure characterized by:

  • Purine Core: The fundamental structure consists of a fused double-ring system typical of purines.
  • Diphenyl Substitution: The incorporation of two phenyl groups at specific positions enhances lipophilicity and potential interactions with biological targets.

Data

The molecular formula for diphenyl purine derivative 4 is generally represented as C17H16N4C_{17}H_{16}N_{4}, with specific stereochemical configurations that may influence its biological activity.

Chemical Reactions Analysis

Reactions

Diphenyl purine derivative 4 participates in various chemical reactions that modify its structure or enhance its biological activity:

  • Nucleophilic Substitution: The presence of electron-rich phenyl groups can facilitate nucleophilic attack on electrophilic centers within biological molecules.
  • Cross-Coupling Reactions: These reactions allow for the introduction of diverse substituents onto the purine core, potentially altering its pharmacological profile.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield. The reaction conditions, including temperature and solvent choice, are optimized for maximum efficiency.

Mechanism of Action

Process

The mechanism by which diphenyl purine derivative 4 exerts its effects involves interaction with specific biological targets, such as cannabinoid receptors. The binding affinity and selectivity towards these receptors can lead to modulation of signaling pathways associated with various physiological processes.

Data

Research indicates that diphenyl purine derivative 4 may exhibit a high selectivity ratio between cannabinoid receptor types, suggesting potential therapeutic applications in managing conditions related to these receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Melting Point: The melting point is reported to be around 77-80°C.
  • Solubility: Generally soluble in organic solvents like chloroform but may have limited solubility in water.

Chemical Properties

  • Molecular Weight: Approximately 284.34 g/mol.
  • Stability: Stable under standard laboratory conditions but may require inert atmospheres for long-term storage.

Relevant analytical data often includes spectral data (e.g., infrared spectroscopy) confirming functional groups present in the molecule.

Applications

Scientific Uses

Diphenyl purine derivative 4 has several potential applications:

  • Medicinal Chemistry: As a candidate for drug development targeting cannabinoid receptors, it may offer therapeutic benefits in pain management and metabolic disorders.
  • Biological Research: It serves as a tool compound for studying receptor interactions and signaling pathways related to cannabinoids .

Ongoing research continues to explore its efficacy and safety profiles in various preclinical models, highlighting its promise in therapeutic applications.

Introduction and Research Context

Rationale for Peripherally Restricted Cannabinoid Receptor Antagonists

Cannabinoid receptor 1 antagonists hold therapeutic potential for metabolic disorders, obesity, and substance abuse due to their ability to modulate energy homeostasis and reward pathways. However, first-generation agents like rimonabant caused severe neuropsychiatric adverse effects—including depression and suicidal ideation—by crossing the blood-brain barrier and antagonizing central nervous system cannabinoid receptor 1 receptors. This limitation catalyzed research into peripherally restricted antagonists designed to minimize central nervous system exposure while preserving pharmacological activity in peripheral tissues (e.g., liver, adipose, gastrointestinal tract). Such compounds leverage physicochemical properties (e.g., high topological polar surface area, molecular weight) to impede blood-brain barrier penetration, thereby confining activity to peripheral cannabinoid receptor 1 receptors implicated in metabolic regulation [1] [2].

Table 1: Key Properties Enabling Peripheral Selectivity in Cannabinoid Receptor 1 Antagonists

PropertyThreshold for Peripheral RestrictionRole in Blood-Brain Barrier Penetration
Topological Polar Surface Area>90–100 ŲReduces passive diffusion through lipid membranes
Molecular Weight>500 g/molLimits membrane permeability
Hydrogen Bond Donors≥3Enhances polarity and reduces lipophilicity
Intramolecular H-BondingAbsentPrevents "masking" of polar surface area

Notably, peripheral cannabinoid receptor 1 blockade retains efficacy in improving insulin sensitivity, lipid metabolism, and hepatic steatosis in preclinical models, validating this approach as a viable strategy to dissociate therapeutic effects from central nervous system-mediated toxicity [1] [5].

Historical Development Challenges of Cannabinoid Receptor 1-Targeted Therapeutics

The clinical trajectory of cannabinoid receptor 1 antagonists exemplifies the challenges in balancing efficacy and safety. Rimonabant, the first-in-class agent approved in Europe (2006) for obesity, was withdrawn in 2008 due to central nervous system-related adverse events. Subsequently, advanced candidates like taranabant (Merck) and otenabant (Pfizer) were discontinued during Phase 3 trials for similar psychiatric risks, despite demonstrating significant weight-loss efficacy [1] [3]. These setbacks underscored a critical insight: structural variations alone without deliberate peripheral restriction fail to mitigate central nervous system exposure sufficiently. For example, otenabant—though possessing a high topological polar surface area (102 Ų) and molecular weight (>500 g/mol)—achieved central nervous system penetration via intramolecular hydrogen bonding, which effectively reduced its apparent polarity [1]. This highlighted the need for rational design strategies explicitly targeting blood-brain barrier exclusion while optimizing receptor affinity and metabolic stability.

Structural Evolution from Otenabant Scaffold

Diphenyl purine derivative 4 emerged from systematic efforts to redesign otenabant’s purine core to eliminate intramolecular hydrogen bonding—a feature enabling unintended central nervous system penetration. Researchers modified key regions of the scaffold:

  • Core Modifications: Replacement of otenabant’s hydrogen bond-forming primary amide with non-bonding sulfonamide or urea groups (e.g., derivative 12) [1].
  • Peripheral Moieties: Introduction of polar carbamate (e.g., derivative 10) and tertiary amine groups (e.g., derivative 11) to elevate topological polar surface area without compromising cannabinoid receptor 1 affinity [1].
  • Spatial Optimization: Strategic incorporation of 2-chloro and 4-chlorophenyl groups at the purine C-8 and C-9 positions to enhance hydrophobic receptor interactions while maintaining molecular weight >500 g/mol [7].

Table 2: Structural and Pharmacological Comparison of Otenabant and Diphenyl Purine Derivative 4

ParameterOtenabantDiphenyl Purine Derivative 4Functional Impact
Molecular Weight552.6 g/mol511.4 g/molMaintains blood-brain barrier exclusion
Topological Polar Surface Area102 Ų101 ŲLimits passive diffusion
Intramolecular H-BondsPresentAbsentPrevents polarity "masking"
Cannabinoid Receptor 1 Ke8.7 nM2.9 nMEnhanced antagonistic potency
MDCK Permeability (A→B)40%<1%Minimized central nervous system uptake

These modifications yielded diphenyl purine derivative 4 (ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate), which exhibits sub-nanomolar cannabinoid receptor 1 antagonism (Ke = 2.9 nM), >150-fold selectivity over cannabinoid receptor 2, and near-absent permeability in Madin-Darby canine kidney cell models (<1%) [1] [7]. Docking studies using the human cannabinoid receptor 1 crystal structure (PDB: 5TGZ) reveal that derivative 4 occupies the orthosteric ligand pocket via:

  • Hydrophobic contacts between the 2-chlorophenyl group and Val196/Leu387
  • π-Stacking of the purine core with Phe174/Trp356
  • Hydrogen bonding of the carbamate carbonyl with Lys192 [4] [7].

This strategic evolution from otenabant exemplifies how scaffold manipulation to abolish intramolecular hydrogen bonding—while optimizing polarity—enables peripherally restricted cannabinoid receptor 1 antagonism with enhanced receptor affinity.

Properties

Product Name

Diphenyl purine derivative 4

IUPAC Name

ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate

Molecular Formula

C25H24Cl2N6O2

Molecular Weight

511.4 g/mol

InChI

InChI=1S/C25H24Cl2N6O2/c1-2-35-25(34)30-17-11-13-32(14-12-17)23-21-24(29-15-28-23)33(18-9-7-16(26)8-10-18)22(31-21)19-5-3-4-6-20(19)27/h3-10,15,17H,2,11-14H2,1H3,(H,30,34)

InChI Key

YNFZOBCSHAKXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.